8-Bromooctyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromooctyl 8-bromooctanoate is an organic compound with the molecular formula C16H30Br2O2. It is a brominated ester, characterized by the presence of bromine atoms attached to an octyl chain and an octanoate group. This compound is used in various chemical processes and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromooctyl 8-bromooctanoate typically involves a multi-step process:
Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, 8-bromooctanoic acid reacts with absolute ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, and the process is designed to minimize side reactions and optimize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromooctyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Hydrolysis: Typically performed in the presence of water and a base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 8-bromooctanoic acid and 8-bromo-1-octanol.
Reduction: 8-bromo-1-octanol.
Wissenschaftliche Forschungsanwendungen
8-Bromooctyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of biochemical pathways and as a cross-linking agent.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent
Wirkmechanismus
The mechanism of action of 8-Bromooctyl 8-bromooctanoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
8-Bromooctanoic Acid: Similar structure but lacks the ester group.
8-Bromo-1-octanol: Contains a hydroxyl group instead of an ester group.
Ethyl 8-bromooctanoate: Similar ester but with an ethyl group instead of an octyl group.
Uniqueness: 8-Bromooctyl 8-bromooctanoate is unique due to its dual bromination and ester functionalities, which provide versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of reactions, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
819883-35-7 |
---|---|
Molekularformel |
C16H30Br2O2 |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
8-bromooctyl 8-bromooctanoate |
InChI |
InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2 |
InChI-Schlüssel |
HOPHAQBHTOMBPG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCBr)CCCOC(=O)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.